Pyridinium tribromide, Tech grade

Catalog No.
S12841410
CAS No.
M.F
C5H5Br3N-
M. Wt
318.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium tribromide, Tech grade

Product Name

Pyridinium tribromide, Tech grade

Molecular Formula

C5H5Br3N-

Molecular Weight

318.81 g/mol

InChI

InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1

InChI Key

NSBNSZAXNUGWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.Br[Br-]Br

Pyridinium tribromide is a chemical compound with the molecular formula C₅H₆Br₃N and a molecular weight of 319.82 g/mol. It appears as red to brown crystals or powder and is known for its stability under normal conditions, although it is sensitive to strong oxidizing agents and bases. The melting point of pyridinium tribromide ranges from 127 °C to 136 °C, and it is soluble in methanol but decomposes in water . This compound is classified as lachrymatory, meaning it can cause tearing upon exposure, necessitating careful handling .

Pyridinium tribromide acts primarily as a brominating agent in organic synthesis. It facilitates reactions such as:

  • α-Bromination of Ketones: Pyridinium tribromide can brominate ketones, introducing bromine at the alpha position relative to the carbonyl group.
  • Thiocyanation: It has been utilized for the α-thiocyanation of ketones, providing a pathway to synthesize thiocyanate derivatives .
  • Synthesis of β-Adrenergic Blocking Agents: Pyridinium tribromide plays a role in synthesizing β-blockers, which are important in treating heart conditions .

Pyridinium tribromide can be synthesized through several methods:

  • Reaction of Pyridine with Bromine: A common method involves the direct reaction of pyridine with elemental bromine under controlled conditions.
  • Bromination of Pyridine Hydrobromide: This method involves the bromination of pyridine hydrobromide, resulting in the formation of pyridinium tribromide .
  • Use of Bromine Sources: Other brominating agents can also be used in combination with pyridine to yield pyridinium tribromide.

These methods allow for varying degrees of purity and yield, depending on reaction conditions.

Pyridinium tribromide has several applications:

  • Brominating Agent: It is widely used in organic synthesis for bromination reactions due to its ease of handling compared to elemental bromine.
  • Synthesis of Pharmaceuticals: It is particularly valuable in the pharmaceutical industry for producing β-blockers and other biologically active compounds .
  • Analytical Chemistry: It serves as an analytical reagent in various chemical analyses and research applications.

Interaction studies involving pyridinium tribromide focus on its reactivity with various substrates in organic synthesis. Its ability to selectively brominate compounds makes it a subject of interest in studies examining reaction mechanisms and product formation. Additionally, due to its lachrymatory properties, studies may also explore safety measures and handling protocols when working with this compound .

Pyridinium tribromide shares similarities with several other halogenated compounds, particularly those used as brominating agents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Pyridinium tribromideC₅H₆Br₃NLachrymatory; used specifically for α-bromination
Pyridinium hydrobromide perbromideC₅H₆Br₄NMore reactive; often used in similar bromination reactions
N-BromosuccinimideC₄H₄BrNSolid reagent; less selective than pyridinium tribromide
BromineBr₂Highly reactive; requires careful handling

Pyridinium tribromide's unique properties as a stable, easy-to-handle brominating agent make it particularly valuable in synthetic organic chemistry compared to other halogenating agents that may be more hazardous or less selective .

Molecular Structure and Crystallographic Characteristics

Pyridinium tribromide, technical grade, represents an ionic compound consisting of a pyridinium cation and a tribromide anion [1] [2]. The molecular formula is established as C₅H₆Br₃N with a molecular weight of 319.82 grams per mole [4] [5]. The compound exists as a salt formed from pyridine and tribromide ions, where the pyridinium ring adopts a planar configuration characteristic of aromatic heterocyclic systems [2].

The structural arrangement involves a positively charged pyridinium ring paired with a linear tribromide anion [2]. The tribromide anion exhibits a near-linear geometry with Br-Br-Br bond angles approaching 179.31 degrees, as documented in crystallographic studies of related pyridinium tribromide compounds [24]. The pyridinium cation maintains its aromatic character with the nitrogen atom bearing a formal positive charge [1] [2].

Table 1: Molecular Structure Parameters for Pyridinium Tribromide

ParameterValueReference
Molecular FormulaC₅H₆Br₃N [1] [4]
Molecular Weight319.82 g/mol [4] [5]
CAS Number39416-48-3 [4] [7]
Tribromide Anion GeometryNear-linear (179.31°) [24]
Crystal SystemOrthorhombic [21]

Crystallographic investigations reveal that pyridinium tribromide compounds typically crystallize in orthorhombic crystal systems [21]. The crystal structure demonstrates hydrogen bonding interactions between the pyridinium cation and bromide anions, with typical N-H···Br hydrogen bond distances ranging from 2.89 to 3.11 Angstroms [21]. The packing arrangement shows cations stacking in pairs about centers of symmetry along crystallographic axes [21].

The compound exhibits a characteristic red to orange-red crystalline appearance [4] [15]. The crystalline structure facilitates the formation of needle-like crystals, particularly when recrystallized from appropriate solvents [15]. X-ray diffraction studies indicate that the bromide ions align approximately in the planes of the aromatic rings, creating a distinctive structural motif [6].

Thermal Stability and Decomposition Behavior

Pyridinium tribromide demonstrates notable thermal characteristics with a melting point range of 127-133 degrees Celsius [4] [5] [10]. Some commercial preparations report slightly higher melting ranges of 128-136 degrees Celsius, depending on purity and preparation methods [7] [28]. The melting process is accompanied by decomposition, as indicated by the notation "decomposition" in thermal analysis studies [10].

Thermogravimetric analysis reveals that the compound begins thermal decomposition at temperatures approaching its melting point [10]. The decomposition process involves the release of bromine gas, which occurs through the equilibrium between pyridinium tribromide and molecular bromine in solution [9]. This decomposition pathway represents a fundamental characteristic of the compound's thermal behavior.

Table 2: Thermal Properties of Pyridinium Tribromide

Thermal PropertyValueReference
Melting Point Range127-133°C [4] [5]
Alternative Melting Range128-136°C [7] [28]
Decomposition OnsetNear melting point [10]
Thermal Analysis MethodDecomposition noted [10]

Studies on related pyridinium bromide ionic liquids provide insight into thermal stability patterns [11] [14]. Alkyl pyridinium bromide compounds demonstrate thermal stability dependent on molecular structure, with decomposition temperatures varying significantly based on substitution patterns [11]. The thermal decomposition kinetics of pyridinium-based compounds typically follow pseudo-zero-order rate expressions with calculable activation energies [25].

The compound exhibits rapid equilibrium with bromine in solution, slowly releasing bromine when dissolved or heated [9]. This thermal behavior necessitates careful handling during thermal analysis procedures and storage considerations [9]. The decomposition mechanism involves the breakdown of the tribromide anion with concurrent release of molecular bromine [29].

Solubility Profiles in Polar and Nonpolar Solvents

Pyridinium tribromide exhibits distinctive solubility characteristics that reflect its ionic nature and structural features [16]. The compound demonstrates solubility in polar solvents while showing limited solubility in nonpolar systems [16] [30]. Methanol represents a primary polar solvent in which pyridinium tribromide shows good solubility [4] [30] [31].

In aqueous systems, pyridinium tribromide exhibits complex behavior, with water solubility described as leading to decomposition rather than true dissolution [4] [33]. The compound is virtually insoluble in water according to some sources, while others indicate decomposition upon contact with water [2] [4]. This behavior reflects the tendency of the tribromide anion to undergo hydrolysis in aqueous environments.

Table 3: Solubility Profile of Pyridinium Tribromide

Solvent CategorySpecific SolventSolubility BehaviorReference
Polar ProticMethanolSoluble [4] [30] [31]
Polar ProticGlacial Acetic AcidHighly soluble (33g/100mL) [31] [36]
Polar ProticWaterDecomposes/Virtually insoluble [2] [4] [33]
Polar AproticDichloromethaneLimited data available [32]
NonpolarGeneral nonpolar solventsPoor solubility expected [16]

Glacial acetic acid represents an excellent solvent for pyridinium tribromide, with reported solubility of 33 grams per 100 milliliters of acetic acid [31] [36]. This high solubility in glacial acetic acid makes it the preferred solvent for recrystallization procedures, yielding orange-red crystals upon cooling [31] [36]. The compound's affinity for acetic acid reflects strong solvation interactions between the ionic components and the polar, protic solvent.

Polar aprotic solvents show variable interactions with pyridinium tribromide [32]. Dichloromethane has been employed in some synthetic procedures involving pyridinium tribromide, suggesting at least limited solubility or compatibility [32]. However, comprehensive solubility data for nonpolar solvents remains limited in the literature.

The solubility behavior correlates with the ionic nature of pyridinium tribromide [16]. The compound's enhanced reactivity in polar solvents stems from improved solvation of both the pyridinium cation and tribromide anion [16]. This solubility profile directly influences the compound's applications in organic synthesis, where polar solvents are typically employed for bromination reactions.

Hygroscopicity and Moisture Sensitivity

Pyridinium tribromide exhibits hygroscopic properties, meaning it can absorb moisture from atmospheric conditions [16]. This moisture absorption capability affects both the stability and reactivity of the compound during storage and handling procedures [16]. The hygroscopic nature represents a critical consideration for maintaining compound integrity over time.

The moisture sensitivity of pyridinium tribromide relates to its ionic structure and the reactivity of the tribromide anion toward water molecules [16]. When exposed to atmospheric moisture, the compound may undergo gradual changes in composition and appearance [16]. This sensitivity necessitates careful storage conditions to prevent moisture absorption and subsequent decomposition.

Table 4: Moisture Sensitivity Characteristics

PropertyObservationReference
Hygroscopic NatureAbsorbs atmospheric moisture [16]
Water ReactivityDecomposition upon contact [4] [33]
Storage RequirementsCool, dry conditions [4]
Stability ImpactMoisture affects reactivity [16]

Storage recommendations consistently emphasize the need for cool, dry conditions to maintain compound stability [4]. Temperature storage limits of 20 degrees Celsius or below are commonly specified for technical grade material [4]. These storage conditions help minimize moisture exposure and prevent premature decomposition of the tribromide anion.

The moisture sensitivity also influences the compound's handling procedures during analytical and synthetic applications [16]. Laboratory procedures typically require anhydrous conditions or rapid handling to minimize moisture exposure [16]. The hygroscopic nature contributes to the compound's tendency to form clumps or change texture when exposed to humid environments.

Hydrogen Bond Acceptor Count

2

Exact Mass

317.79516 g/mol

Monoisotopic Mass

315.79721 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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